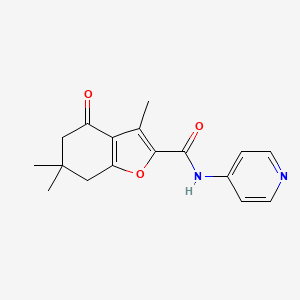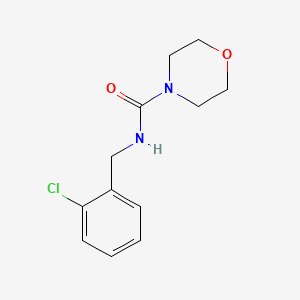![molecular formula C16H14N2O2S B5884460 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)
4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol, also known as MBTD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer treatment. MBTD belongs to the class of compounds known as benzothiazoles, which have been shown to possess anticancer properties.
Mécanisme D'action
The exact mechanism of action of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol is not fully understood. However, studies have shown that 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol inhibits the activity of an enzyme called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting GSK-3β, 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. In addition to its potential anticancer properties, 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has also been shown to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol in lab experiments is its low toxicity profile. This allows for higher doses of the compound to be used, which may increase its efficacy. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential use in combination with other anticancer drugs, as well as its potential use in other diseases such as Alzheimer's disease and diabetes. Finally, more studies are needed to assess the safety and efficacy of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves the reaction of 2-aminophenol, 3-methylbenzene-1-thiol, and 2-bromo-4-(1,3-dihydroxy-2-methyl)phenyl in the presence of a base and a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been studied extensively for its potential anticancer properties. In vitro studies have shown that 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown promising results, with 4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol reducing tumor growth in mouse models of breast cancer and lung cancer.
Propriétés
IUPAC Name |
4-[2-(3-methylanilino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-3-2-4-12(7-10)17-16-18-13(9-21-16)11-5-6-14(19)15(20)8-11/h2-9,19-20H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBJHDQBGPXOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)

![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)

![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)

![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)